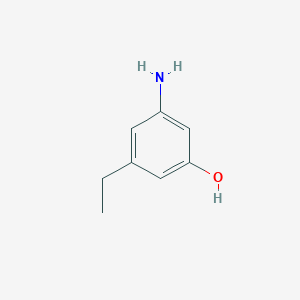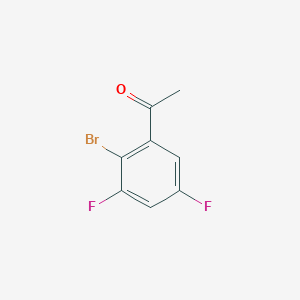
2'-Bromo-3',5'-difluoroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Bromo-3’,5’-difluoroacetophenone is an organic compound with the chemical formula C8H5BrF2O. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and fluorine atoms at specific positions. This compound is used in various chemical syntheses and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-3’,5’-difluoroacetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method includes the bromination of 3’,5’-difluoroacetophenone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained to ensure selective bromination .
Industrial Production Methods
Industrial production of 2’-Bromo-3’,5’-difluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-3’,5’-difluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted acetophenone derivatives.
Reduction: Formation of 2’-bromo-3’,5’-difluorophenylethanol.
Oxidation: Formation of 2’-bromo-3’,5’-difluorobenzoic acid.
Scientific Research Applications
2’-Bromo-3’,5’-difluoroacetophenone is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2’-Bromo-3’,5’-difluoroacetophenone involves its interaction with specific molecular targets. The bromine and fluorine substituents enhance its reactivity and binding affinity to various enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates .
Comparison with Similar Compounds
Similar Compounds
2’-Bromo-5’-fluoroacetophenone: Similar structure but with only one fluorine atom.
2-Bromo-1-(3,4-difluorophenyl)ethanone: Similar structure with different fluorine substitution pattern
Uniqueness
2’-Bromo-3’,5’-difluoroacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms at the 3’ and 5’ positions enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H5BrF2O |
|---|---|
Molecular Weight |
235.02 g/mol |
IUPAC Name |
1-(2-bromo-3,5-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H5BrF2O/c1-4(12)6-2-5(10)3-7(11)8(6)9/h2-3H,1H3 |
InChI Key |
CWJXCMNDHSEQCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8R,9S,13S,14S,16R,17R)-3,4-Dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-16,17-diyl Diacetate](/img/structure/B13451345.png)
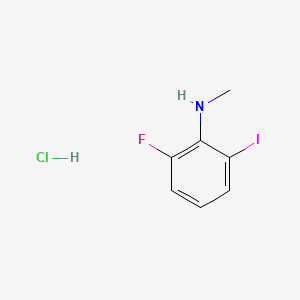
![2-[2-(Di-N-propylamino)ethyl]-6-nitrophenyl Acetic Acid-N-oxide](/img/structure/B13451353.png)
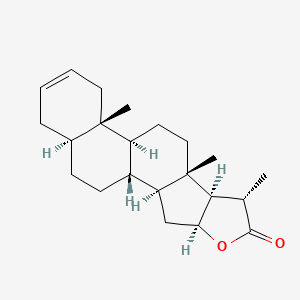
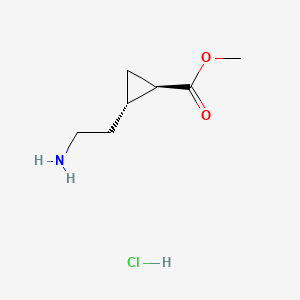
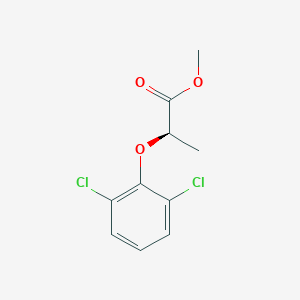
![6-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B13451365.png)
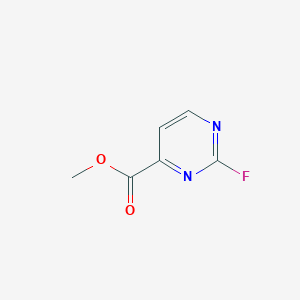
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13451369.png)
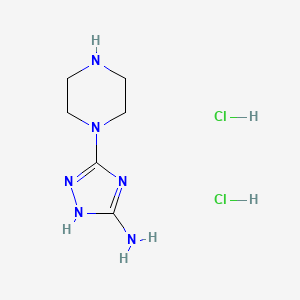
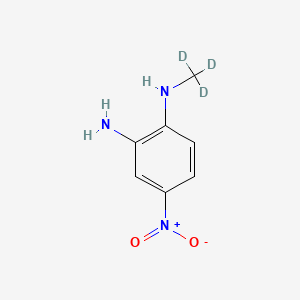
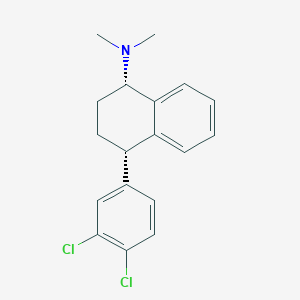
![(2S)-2-[[(1S)-1-cyano-3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propyl]amino]-2-phenylacetamide](/img/structure/B13451401.png)
